Mass Difference and Isotopic Purity: 2-Naphthol-d7 vs. Unlabeled 2-Naphthol and Other Deuterated Naphthols
2-Naphthol-d7 provides a +7 Da mass shift from the unlabeled analyte (2-naphthol, MW 144.17 Da) due to the replacement of seven aromatic hydrogens with deuterium . This mass difference exceeds the minimum recommended +3 Da for small molecule LC-MS/MS internal standards to avoid spectral overlap from natural isotope abundance . Commercial specifications typically require ≥97 atom% D isotopic enrichment, ensuring a low background of unlabeled species that could otherwise compromise the lower limit of quantitation (LLOQ) . In contrast, alternative internal standards like 1-naphthol-d7, while also deuterated, would be a structural isomer and not co-elute, failing to correct for matrix effects equivalently [1].
| Evidence Dimension | Isotopic Mass Shift and Purity |
|---|---|
| Target Compound Data | Mass shift: +7 Da; Purity: ≥97 atom% D |
| Comparator Or Baseline | Unlabeled 2-naphthol: mass shift 0 Da; 1-Naphthol-d7: +7 Da mass shift but non-identical retention time; Recommended minimum: ≥ +3 Da |
| Quantified Difference | 2-Naphthol-d7 provides a +7 Da shift vs. 0 Da for unlabeled standard; meets and exceeds the +3 Da LC-MS/MS requirement. |
| Conditions | LC-MS/MS analysis for small molecules; isotopic purity specification per vendor CoA. |
Why This Matters
A +7 Da mass shift with high isotopic purity ensures no interference from the analyte's natural M+1, M+2 isotopes, enabling accurate quantitation at low ng/mL levels in urine.
- [1] Wieling J. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S107–S113. View Source
